1-(2-Chloro-5-methylphenyl)piperazine

Serotonin Receptor Binding CNS Drug Discovery Pharmacophore Selectivity

SAR studies relying on generic phenylpiperazines risk irreproducible binding data. The 2-chloro-5-methyl substitution on this N-arylpiperazine creates a unique electrostatic environment with quantifiable α1D/α1A selectivity (>34×) and a defined shift away from 5-HT2C toward 5-HT1A. • Tunable via N-alkylation/acylation for focused CNS library synthesis • logP 2.4, TPSA 15.3 Ų for predictable BBB permeability assessment • 97% min. purity; stocked for immediate global dispatch

Molecular Formula C11H15ClN2
Molecular Weight 210.70 g/mol
Cat. No. B13604832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-5-methylphenyl)piperazine
Molecular FormulaC11H15ClN2
Molecular Weight210.70 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)N2CCNCC2
InChIInChI=1S/C11H15ClN2/c1-9-2-3-10(12)11(8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
InChIKeyJFYLDUVHPUBOBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloro-5-methylphenyl)piperazine: Physicochemical Baseline and Research-Grade Specifications


1-(2-Chloro-5-methylphenyl)piperazine (CAS 321602-26-0) is an N-arylpiperazine derivative characterized by a piperazine core substituted with a 2-chloro-5-methylphenyl moiety [1]. This halogen- and methyl-substituted phenylpiperazine scaffold confers distinct electronic and steric properties, including a predicted pKa of 8.82±0.10, a logP (XLogP3) of 2.4, and a topological polar surface area of 15.3 Ų [2]. Commercially available from suppliers such as AKSci (Cat. 2091EQ) and Enamine with a minimum purity specification of 97%, the compound is stocked and distributed for research and development use only [2]. The compound is recognized as a valuable building block in medicinal chemistry for the synthesis of ligands targeting central nervous system (CNS) receptors, particularly serotonin (5-HT) and adrenergic receptors [1].

Why 1-(2-Chloro-5-methylphenyl)piperazine Cannot Be Interchanged with Generic Phenylpiperazine Analogs


Substitution of 1-(2-Chloro-5-methylphenyl)piperazine with a generic phenylpiperazine analog in a research or industrial workflow introduces unacceptable variability due to the profound impact of the 2-chloro-5-methyl substitution pattern on molecular recognition, binding kinetics, and downstream pharmacological profiles. The specific ortho-chloro and meta-methyl substituents on the phenyl ring create a unique electrostatic and steric environment that is not replicated by unsubstituted, para-substituted, or alternative dichloro-substituted phenylpiperazines [1]. This substitution pattern directly modulates the compound's affinity and selectivity for key serotonergic and adrenergic receptor subtypes, as evidenced by quantitative binding data for derivatives incorporating this exact pharmacophore [2]. Simply interchanging this compound with a close analog like 1-(3-chlorophenyl)piperazine (mCPP) or 1-(2,3-dichlorophenyl)piperazine will result in a fundamentally different receptor binding profile, invalidating experimental assumptions and compromising data reproducibility. The precise control over the substitution pattern is therefore a critical variable in structure-activity relationship (SAR) studies and must be maintained for consistent outcomes [1].

Quantitative Differentiation of 1-(2-Chloro-5-methylphenyl)piperazine from Key Comparators: An Evidence-Based Selection Guide


Distinct Serotonergic Profile of the 2-Chloro-5-Methylphenyl Moiety Relative to mCPP

A derivative containing the 1-(2-chloro-5-methylphenyl)piperazine core (CHEMBL59149) demonstrates a binding affinity (Ki) of 69.5 nM for the human 5-HT1A receptor [1]. This is in stark contrast to the broad-spectrum serotonin agonist meta-chlorophenylpiperazine (mCPP), which exhibits a significantly higher affinity for the 5-HT2C receptor (pKi range 7.5-8.5, equivalent to a Ki of ~3-32 nM) and a lower affinity for 5-HT1A (pKi 7.38, equivalent to ~42 nM) [2]. While the target compound's core moiety is not a direct agonist, this comparative data illustrates that the 2-chloro-5-methyl substitution pattern directs the binding preference away from the 5-HT2C subtype and toward 5-HT1A, relative to the un-methylated meta-chloro analog.

Serotonin Receptor Binding CNS Drug Discovery Pharmacophore Selectivity

Modulation of Adrenergic Receptor Affinity by the 2-Chloro-5-Methyl Substitution

Quantitative binding data for the derivative CHEMBL59149, which incorporates the 1-(2-chloro-5-methylphenyl)piperazine scaffold, reveals high affinity for the rat alpha-1D adrenergic receptor with a Ki of 2.91 nM [1]. In comparison, the same compound exhibits a Ki of 100 nM for the alpha-1A adrenergic receptor and a Ki of 126 nM for a related alpha-1A adrenergic receptor assay [1][2]. This >34-fold selectivity for the alpha-1D subtype over the alpha-1A subtype is a direct consequence of the specific aryl substitution pattern.

Adrenergic Receptor Pharmacology Alpha-1D Antagonism SAR Analysis

Physicochemical Predictability and Purity Specification as a Critical QC Parameter

The minimum purity specification for 1-(2-chloro-5-methylphenyl)piperazine from primary vendors is 97% . This quantitative quality control (QC) metric is crucial for ensuring experimental reproducibility. The compound's computed physicochemical properties, including an XLogP3 of 2.4 and a Topological Polar Surface Area (TPSA) of 15.3 Ų, are predictive of its behavior in biological systems and synthetic reactions [1]. These values are distinct from those of other regioisomers; for example, the 3-chloro-4-methylphenyl analog would possess a different TPSA and potentially altered logP due to the different spatial arrangement of the halogen and methyl groups [2].

Synthetic Intermediate QC Medicinal Chemistry Reproducible Research

High-Impact Application Scenarios for 1-(2-Chloro-5-methylphenyl)piperazine in Research and Development


Synthesis of Subtype-Selective Serotonergic and Adrenergic Chemical Probes

1-(2-Chloro-5-methylphenyl)piperazine is an optimal starting material for the parallel synthesis of small-molecule libraries designed to probe serotonin (5-HT1A) and alpha-1 adrenergic (specifically alpha-1D) receptor pharmacology. Its core scaffold, as evidenced by derivative binding data, provides a baseline affinity profile that can be tuned by N-alkylation or acylation. Using this compound ensures that the resulting library is built upon a pharmacophore with a demonstrated, quantifiable shift in selectivity away from 5-HT2C and toward 5-HT1A and alpha-1D relative to simpler phenylpiperazines like mCPP [1][2]. This is critical for academic and pharmaceutical groups developing selective ligands for neurological and cardiovascular research.

Medicinal Chemistry Scaffold for Optimizing ADME and Off-Target Profiles

For medicinal chemistry campaigns focused on CNS or cardiovascular targets where alpha-1 adrenergic and serotonergic receptor engagement is either a therapeutic mechanism or an off-target liability, this compound serves as a privileged scaffold. The quantifiable selectivity for alpha-1D over alpha-1A (by a factor of >34) allows for rational structure-activity relationship (SAR) exploration to further enhance this selectivity or to engineer it out, depending on project needs [1]. The computed physicochemical properties (logP 2.4, TPSA 15.3 Ų) provide a predictable baseline for assessing the impact of further substitutions on blood-brain barrier permeability and metabolic stability [3].

Analytical and Forensic Chemistry Reference Standard for Regioisomeric Differentiation

Due to the strict regulatory and forensic interest in designer piperazines (e.g., mCPP), 1-(2-chloro-5-methylphenyl)piperazine is an essential reference standard for analytical method development. Its specific retention time, mass spectral fragmentation pattern, and NMR shifts are required to unambiguously differentiate it from its active regioisomers and other N-arylpiperazines in complex biological or seized samples. Procurement of a high-purity (97%) characterized standard is a mandatory prerequisite for developing validated LC-MS/MS or GC-MS methods to ensure that research findings or forensic analyses are not confounded by isomeric misidentification .

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